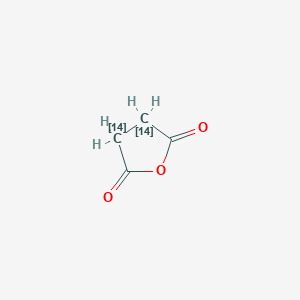
Succinic anhydride-2,3-14C
Description
Succinic anhydride-2,3-14C is a carbon-14 isotopically labeled derivative of succinic anhydride (C₄H₄O₃, MW 100.07, CAS 108-30-5). The compound is radiolabeled at the 2,3-positions of its four-carbon backbone, enabling its use as a tracer in metabolic, enzymatic, and synthetic studies . It is synthesized via reactions involving acetic anhydride and succinic acid under controlled conditions, with isotopic labeling achieved through precursor incorporation or post-synthetic modification .
Propriétés
Numéro CAS |
103869-75-6 |
|---|---|
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
104.06 g/mol |
Nom IUPAC |
(3,4-14C2)oxolane-2,5-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |
Clé InChI |
RINCXYDBBGOEEQ-XPULMUKRSA-N |
SMILES |
C1CC(=O)OC1=O |
SMILES isomérique |
[14CH2]1[14CH2]C(=O)OC1=O |
SMILES canonique |
C1CC(=O)OC1=O |
Origine du produit |
United States |
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 2'-O-Méthylguanosine implique généralement la méthylation de la guanosine en position 2' du sucre ribose. Une méthode courante est l'utilisation d'iodure de méthyle ou de triflate de méthyle comme agent méthylant en présence d'une base telle que l'hydrure de sodium . La réaction est effectuée dans un solvant aprotique tel que le diméthylformamide à des températures élevées .
Méthodes de production industrielle : La production industrielle de la 2'-O-Méthylguanosine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela inclut l'utilisation de réactifs de haute pureté, des environnements de réaction contrôlés et des techniques de purification efficaces telles que la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de réactions : La 2'-O-Méthylguanosine subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène en solution aqueuse à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol à basses températures.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium dans le diméthylformamide.
Principaux produits :
Oxydation : Dérivés oxydés de la 2'-O-Méthylguanosine.
Réduction : Formes réduites du nucléoside.
Substitution : Dérivés alkylés de la 2'-O-Méthylguanosine.
Applications De Recherche Scientifique
La 2'-O-Méthylguanosine a une large gamme d'applications en recherche scientifique :
Industrie : Elle est utilisée dans la production d'acides ribonucléiques modifiés pour diverses applications biotechnologiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2'-O-Méthylguanosine implique son incorporation dans les acides ribonucléiques, où elle influence la structure et la fonction des molécules d'acide ribonucléique . La méthylation en position 2' du sucre ribose améliore la stabilité des structures d'acide ribonucléique et les protège de la dégradation enzymatique . Cette modification affecte également la liaison des protéines de liaison à l'acide ribonucléique et la régulation de l'expression des gènes .
Mécanisme D'action
The mechanism of action of 2’-O-Methylguanosine involves its incorporation into ribonucleic acids, where it influences the structure and function of the ribonucleic acid molecules . The methylation at the 2’ position of the ribose sugar enhances the stability of ribonucleic acid structures and protects them from enzymatic degradation . This modification also affects the binding of ribonucleic acid-binding proteins and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Commercial Availability :
- Specific activity: 5–15 mCi/mmol (185–555 MBq/mmol) .
- Suppliers include American Radiolabeled Chemicals (ARC) and Santa Cruz Biotechnology, with pricing reflecting its specialized use .
Isotopic Variants of Succinic Anhydride
Key Differences :
- 14C vs. 13C/d4 : Carbon-14 is radioactive and suited for long-term tracer studies, whereas 13C and deuterated forms are stable isotopes used in spectroscopy and mechanistic studies .
- Positional Labeling : Labeling at C2,3 vs. C1,4 affects metabolic pathway tracking. For example, C2,3-14C is optimal for studying the citric acid cycle intermediates .
Structural Analogs of Succinic Anhydride
Functional Differences :
- Reactivity : Maleic anhydride undergoes Diels-Alder reactions more readily than succinic anhydride due to its conjugated diene system .
- Applications : NSA and alkenyl derivatives are tailored for industrial uses (e.g., lubricants), while this compound is specialized for research .
Related Succinic Acid Derivatives
Metabolic Context :
- Succinic acid is central to the citric acid cycle, whereas this compound is used to trace its incorporation into biomolecules like heme or amino acids .
Tables and Data Sources :
Q & A
Q. Table 1: Key Thermodynamic Parameters for Succinic Anhydride Hydrolysis
| Parameter | Value | Method | Reference |
|---|---|---|---|
| ΔrH° (hydrolysis) | –46.86 ± 0.08 kJ/mol | Calorimetry | |
| Solubility in dioxane (303 K) | 12.8 g/100 g | Stirred-flask |
Q. Table 2: Experimental Design Matrix for Succinic Acid Optimization
| Variable | Low Level | High Level | Effect (p-value) |
|---|---|---|---|
| pH | 6.0 | 7.5 | 0.003 |
| Temperature (°C) | 30 | 45 | 0.021 |
| Molar excess | 5x | 15x | 0.001 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


